4-(Benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one
Description
4-(Benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one is an organic compound with significant applications in various scientific fields. Its unique chemical structure imparts notable properties, making it a compound of interest in both academia and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O5S/c17-16(18,19)26-11-8-6-10(7-9-11)21-14(22)13(20-15(21)23)27(24,25)12-4-2-1-3-5-12/h1-9,13-14,22H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNDOFFVLHZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2C(N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving key intermediates. One commonly used synthetic route involves:
Formation of the imidazolidinone ring: : Starting from a suitable diamine and an aldehyde.
Hydroxylation: : Selective hydroxylation at the 5-position can be achieved using oxidizing agents like sodium periodate.
Arylation with trifluoromethoxyphenyl group: : This can be carried out using a Suzuki coupling reaction with boronic acids.
Industrial Production Methods
Industrial production may employ more scalable methods, such as:
Continuous flow synthesis: : To enhance efficiency and yield.
Catalytic methods: : For key steps to reduce costs and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group at the 5-position can undergo oxidation to form various carbonyl compounds.
Reduction: : The imidazolidinone ring can be hydrogenated to give a more saturated derivative.
Substitution: : The sulfonyl and aryl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Sodium periodate, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Coupling reagents: : Palladium catalysts for Suzuki coupling.
Major Products
The major products from these reactions depend on the nature of the reaction. For example, oxidation of the hydroxyl group could yield a ketone, while substitution reactions on the aromatic rings could produce various functionalized derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one is utilized in:
Chemistry: : As a building block for complex organic synthesis.
Biology: : In studying enzyme inhibition and protein interactions.
Medicine: : Potential use as a pharmacophore in drug development, especially for anti-inflammatory and anticancer agents.
Industry: : In the manufacturing of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action involves:
Molecular targets: : Such as enzymes, where it can act as an inhibitor.
Pathways: : It can interfere with specific biochemical pathways, modulating activity at the molecular level.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other imidazolidinones, this compound is unique due to its specific functional groups which enhance its biological activity and chemical reactivity.
Similar compounds: : Include other substituted imidazolidinones, sulfonylated derivatives, and trifluoromethoxyaryl compounds.
This detailed article should provide a comprehensive overview of 4-(Benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
